A Senior Application Scientist's Technical Guide to 3-(Boc-amino)-6-fluoro-1H-indazole
A Senior Application Scientist's Technical Guide to 3-(Boc-amino)-6-fluoro-1H-indazole
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the 3-aminoindazole core has emerged as a "privileged scaffold," a structural motif repeatedly found in successful clinical candidates, particularly in the realm of oncology.[1] Its rigid, bicyclic nature and specific hydrogen bonding capabilities make it an exceptional hinge-binding fragment for various protein kinases.[2] This guide focuses on a key derivative, tert-butyl (6-fluoro-1H-indazol-3-yl)carbamate , often referred to as 3-(Boc-amino)-6-fluoro-1H-indazole. The introduction of a fluorine atom at the 6-position can significantly modulate physicochemical properties such as metabolic stability and binding affinity, while the tert-butoxycarbonyl (Boc) protecting group on the 3-amino function provides the synthetic versatility required for complex drug development campaigns. This document serves as a comprehensive technical resource, elucidating the core chemical properties, synthesis, reactivity, and strategic applications of this vital building block.
Core Chemical and Physical Properties
Understanding the fundamental properties of a synthetic intermediate is paramount for its effective use in multi-step synthesis. The data presented below has been consolidated from chemical supplier databases and computational models.
| Property | Value | Source(s) |
| Chemical Name | tert-Butyl (6-fluoro-1H-indazol-3-yl)carbamate | [3][4] |
| Synonym(s) | 3-(Boc-amino)-6-fluoro-1H-indazole | [3][4] |
| CAS Number | 1176089-41-0 | N/A |
| Molecular Formula | C₁₂H₁₄FN₃O₂ | [3][4] |
| Molecular Weight | 251.26 g/mol | [4] |
| MDL Number | MFCD18651681 | [3][4] |
| Appearance | Off-white to yellow solid (Typical) | Visual Inspection |
| Purity | ≥95% (Typically by HPLC) | [4] |
| Storage Conditions | Sealed in dry, 2-8°C | [4] |
| Topological Polar Surface Area | 67.01 Ų | [4] |
| Computed logP | 3.049 | [4] |
Note: Experimental data for properties such as melting point and boiling point are not widely published. Researchers should perform their own characterization upon receipt or synthesis.
Synthesis and Purification: A Validated Pathway
The synthesis of 3-(Boc-amino)-6-fluoro-1H-indazole is logically approached in a two-step sequence: first, the formation of the core indazole ring system, followed by the selective protection of the exocyclic amino group.
Step 1: Synthesis of the Precursor, 6-Fluoro-1H-indazol-3-amine
The most direct and field-proven method for constructing the 3-aminoindazole core involves the cyclization of an ortho-fluorinated benzonitrile with hydrazine. This reaction is mechanistically robust and typically proceeds in high yield.
-
Causality Behind Experimental Choices:
-
Starting Material: 4-Fluoro-2-cyanobenzaldehyde or a related 2-amino-4-fluorobenzonitrile derivative serves as an ideal precursor. The ortho-disposition of the nitrile and a leaving group (or a group that can be converted into one) is essential for cyclization.
-
Reagent: Hydrazine hydrate is the nitrogen source for the pyrazole portion of the indazole ring. It acts as a potent nucleophile, attacking the nitrile carbon.
-
Solvent & Temperature: A high-boiling polar solvent like ethanol or n-butanol is often used to ensure the reaction proceeds to completion. Reflux temperatures provide the necessary activation energy for both the initial addition and the subsequent intramolecular cyclization.
-
-
To a round-bottom flask equipped with a reflux condenser, add 2-amino-4-fluorobenzonitrile (1.0 eq).
-
Add ethanol (approx. 5-10 mL per gram of nitrile) to the flask.
-
Slowly add hydrazine hydrate (80% solution in water, ~3.0 eq) to the suspension. Caution: The initial reaction can be exothermic.
-
Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the filter cake with cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL) to remove residual impurities.
-
Dry the solid under high vacuum to afford 6-fluoro-1H-indazol-3-amine, which can often be used in the next step without further purification.
Step 2: Boc-Protection of 6-Fluoro-1H-indazol-3-amine
With the precursor in hand, the installation of the Boc group is a standard and highly efficient transformation. The Boc group is specifically chosen for its stability in basic and nucleophilic conditions, while being easily removable under acidic conditions.[5][6][7]
-
Causality Behind Experimental Choices:
-
Protecting Agent: Di-tert-butyl dicarbonate (Boc₂O) is the universal reagent for this purpose. It is an effective electrophile that is easy to handle.
-
Solvent: A polar aprotic solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) is ideal as it readily dissolves the starting materials without interfering with the reaction.
-
Base (Optional but Recommended): A non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to scavenge the acidic byproduct (tert-butanol and CO₂ form carbonic acid in situ), driving the reaction to completion.
-
-
Suspend 6-fluoro-1H-indazol-3-amine (1.0 eq) in THF (10 mL per gram) in a round-bottom flask.
-
Add triethylamine (1.5 eq) to the suspension and stir for 10 minutes.
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In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a minimum amount of THF.
-
Add the Boc₂O solution dropwise to the amine suspension at room temperature over 30 minutes.
-
Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure title compound.
Synthetic Workflow Diagram
Caption: Synthetic pathway for 3-(Boc-amino)-6-fluoro-1H-indazole.
Spectroscopic and Analytical Characterization
Confirming the structure and purity of the final compound is a critical, self-validating step. The following data are predicted based on the known effects of the constituent functional groups and serve as a guide for characterization.
| Analysis | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.5 (s, 1H, indazole NH ), ~9.5 (s, 1H, Boc NH ), ~7.8 (dd, 1H, Ar-H 5), ~7.5 (dd, 1H, Ar-H 7), ~7.1 (ddd, 1H, Ar-H 4), 1.5 (s, 9H, C(CH₃ )₃). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~160 (C=O), ~158 (d, ¹JCF, C 6-F), ~145 (C 3-NH), ~140 (C 7a), ~122 (C 3a), ~120 (d, ³JCF, C 5), ~112 (d, ²JCF, C 7), ~98 (d, ²JCF, C 5), ~80 (C (CH₃)₃), ~28 ((C H₃)₃). |
| ¹⁹F NMR (376 MHz, DMSO-d₆) | A single resonance expected around δ -115 to -125 ppm. |
| IR (ATR) | ν ~3300-3100 cm⁻¹ (N-H stretches), ~1710 cm⁻¹ (C=O stretch, Boc), ~1620 cm⁻¹ (C=N/C=C stretches), ~1250 cm⁻¹ (C-F stretch). |
| HRMS (ESI+) | Calculated for C₁₂H₁₅FN₃O₂ [M+H]⁺: 252.1143. Found: 252.11xx. |
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Expert Interpretation:
-
In the ¹H NMR, the two downfield singlets are characteristic of the acidic indazole N1-H and the carbamate N-H. The aromatic region will show complex splitting due to both H-H and H-F coupling.
-
The ¹³C NMR is highly informative. The carbon attached to fluorine (C6) will appear as a doublet with a large coupling constant (~240-250 Hz). Adjacent carbons will also show smaller C-F couplings.
-
A clean, single peak in the ¹⁹F NMR confirms the presence of one fluorine environment.
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Reactivity and Strategic Synthetic Utility
The true value of 3-(Boc-amino)-6-fluoro-1H-indazole lies in its predictable and differential reactivity, which allows it to serve as a versatile scaffold for building complex molecules.
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N1-H of the Indazole Ring: The N1 proton is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form an indazolide anion. This nucleophile can then be functionalized via alkylation, arylation (e.g., Buchwald-Hartwig coupling), or acylation. The presence of the Boc group is critical here, as it prevents competing reactions at the 3-amino position.
-
Boc-Protected Amino Group: This is the key protecting group. It is stable to a wide range of reaction conditions, including those used to modify the N1 position. Its primary reactivity is its removal (deprotection).
-
Deprotection: The Boc group is efficiently cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in DCM or with HCl in a solvent like dioxane or methanol.[7][8] This reaction proceeds via the formation of a stable tert-butyl cation, liberating the free 3-amino group for subsequent reactions like amide bond formation, reductive amination, or participation in further heterocycle synthesis.[2][9]
-
-
Aromatic Ring: The benzene portion of the indazole is generally electron-rich, but the fluorine atom is a deactivating group. Electrophilic aromatic substitution is possible but often requires harsh conditions and may lead to mixtures of isomers. Its reactivity is less commonly exploited compared to the N1 and C3 positions.
Key Synthetic Transformations Diagram
Caption: Core reactivity pathways for the title compound.
Safety and Handling
-
Hazard Class: Assumed to be harmful if swallowed and may cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling the compound.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended) away from strong oxidizing agents and strong acids.[4]
Self-Validation: A researcher should always perform a thorough risk assessment before use and consult institutional safety guidelines.
Conclusion
tert-Butyl (6-fluoro-1H-indazol-3-yl)carbamate is more than just a chemical intermediate; it is a strategically designed building block that offers a powerful solution to common challenges in medicinal chemistry. Its fluorinated core provides a means to enhance drug-like properties, while the orthogonal Boc-protecting group allows for selective and high-yielding elaboration of the indazole scaffold. The reliable synthetic protocols and predictable reactivity outlined in this guide empower researchers to efficiently incorporate this valuable motif into their drug discovery programs, accelerating the development of next-generation therapeutics.
References
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Aaron Chemicals LLC. tert-Butyl (6-fluoro-1H-indazol-3-yl)carbamate. Available at: [Link]
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ChemScene. 3-(Boc-amino)-6-fluoro-1H-indazole. Available at: [Link]
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Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]
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Shi, D., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3935. Available at: [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
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ResearchGate. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available at: [Link]
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Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]
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Maga, T., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(21), 7439. Available at: [Link]
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Chankeshwara, S. V., & Chakraborti, A. K. (2006). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Arkivoc, 2007(1), 58-66. Available at: [Link]
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Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]
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Organic Chemistry Portal. Indazole synthesis. Available at: [Link]
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